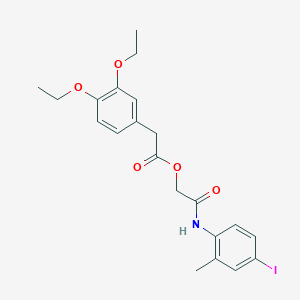
1-(5-Butyryl-2,4-dihydroxy-3-methylphenyl)-1-butanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-Butyryl-2,4-dihydroxy-3-methylphenyl)-1-butanone, also known as sulforaphane, is a natural compound found in cruciferous vegetables such as broccoli, cabbage, and cauliflower. It has gained significant attention in the scientific community due to its potential health benefits, including anticancer, anti-inflammatory, and antioxidant properties.
作用机制
Sulforaphane exerts its effects through various mechanisms. It activates the Nrf2 pathway, which regulates the expression of antioxidant and detoxification enzymes. It also inhibits the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines. Sulforaphane has also been shown to inhibit histone deacetylases, which are involved in the regulation of gene expression. Moreover, 1-(5-Butyryl-2,4-dihydroxy-3-methylphenyl)-1-butanone has been found to modulate the gut microbiota, which plays a crucial role in maintaining gut health.
Biochemical and Physiological Effects:
Sulforaphane has been shown to have various biochemical and physiological effects. It has been found to increase the activity of antioxidant enzymes such as glutathione peroxidase, superoxide dismutase, and catalase. It also reduces the production of reactive oxygen species and inhibits lipid peroxidation. Sulforaphane has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. Moreover, this compound has been found to improve insulin sensitivity and reduce blood glucose levels.
实验室实验的优点和局限性
Sulforaphane has several advantages for lab experiments. It is readily available from natural sources and can be synthesized chemically. It is also stable and can be stored for long periods. Moreover, it has been extensively studied and has well-established protocols for its use in lab experiments. However, 1-(5-Butyryl-2,4-dihydroxy-3-methylphenyl)-1-butanone has some limitations for lab experiments. It has low bioavailability and is rapidly metabolized in the body. Moreover, the effects of this compound can vary depending on the dose and the duration of treatment.
未来方向
There are several future directions for 1-(5-Butyryl-2,4-dihydroxy-3-methylphenyl)-1-butanone research. One direction is to investigate the effects of this compound on gut microbiota and its potential role in the prevention of gut-related diseases. Another direction is to study the effects of this compound on epigenetic modifications and its potential role in the prevention of cancer and other diseases. Moreover, the development of novel delivery systems for this compound to improve its bioavailability is another direction for future research. Finally, the investigation of the synergistic effects of this compound with other natural compounds or drugs is another promising area of research.
Conclusion:
In conclusion, this compound is a natural compound found in cruciferous vegetables that has gained significant attention in the scientific community due to its potential health benefits. It has been extensively studied for its anticancer, anti-inflammatory, and antioxidant properties. Sulforaphane exerts its effects through various mechanisms, including the activation of the Nrf2 pathway and the inhibition of the NF-κB pathway. Sulforaphane has several advantages for lab experiments, but it also has some limitations. There are several future directions for this compound research, including investigating its effects on gut microbiota, epigenetic modifications, and the development of novel delivery systems.
合成方法
Sulforaphane is synthesized from glucoraphanin, a glucosinolate found in cruciferous vegetables, through the action of myrosinase enzyme. The enzyme hydrolyzes glucoraphanin to form 1-(5-Butyryl-2,4-dihydroxy-3-methylphenyl)-1-butanone and other byproducts. However, the yield of this compound is low in this process. Alternatively, this compound can be synthesized by chemical means from 1,3-dithiane-2-thione, which is readily available and inexpensive. The chemical synthesis method involves the reaction of 1,3-dithiane-2-thione with a suitable oxidizing agent to form this compound.
科学研究应用
Sulforaphane has been extensively studied for its potential health benefits. It has been shown to have anticancer properties by inducing apoptosis, inhibiting cell proliferation, and reducing the formation of new blood vessels. It has also been found to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and reducing oxidative stress. Moreover, 1-(5-Butyryl-2,4-dihydroxy-3-methylphenyl)-1-butanone has been shown to have antioxidant properties by increasing the activity of antioxidant enzymes and reducing the production of reactive oxygen species. Sulforaphane has also been studied for its potential neuroprotective effects, including the prevention of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
属性
分子式 |
C15H20O4 |
|---|---|
分子量 |
264.32 g/mol |
IUPAC 名称 |
1-(5-butanoyl-2,4-dihydroxy-3-methylphenyl)butan-1-one |
InChI |
InChI=1S/C15H20O4/c1-4-6-12(16)10-8-11(13(17)7-5-2)15(19)9(3)14(10)18/h8,18-19H,4-7H2,1-3H3 |
InChI 键 |
LRNCRCWXBAXVRI-UHFFFAOYSA-N |
SMILES |
CCCC(=O)C1=CC(=C(C(=C1O)C)O)C(=O)CCC |
规范 SMILES |
CCCC(=O)C1=CC(=C(C(=C1O)C)O)C(=O)CCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Amino-3-(4-methoxyphenyl)-4-[4-(trifluoromethyl)phenyl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283903.png)
![6-Amino-3-(4-methylphenyl)-4-[4-(methylsulfanyl)phenyl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283904.png)
![6-Amino-4-(3-bromophenyl)-3-(2-naphthyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283906.png)
![6-Amino-3-(4-chlorophenyl)-4-(2-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283908.png)
![6-Amino-3-(4-chlorophenyl)-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283909.png)
![6-Amino-4-(3-bromo-4-fluorophenyl)-3-(2-naphthyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283911.png)
![6-Amino-3-(2-naphthyl)-4-(2-phenylethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283912.png)
![6-Amino-4-(2,3-dichlorophenyl)-3-(2-naphthyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283913.png)
![6-Amino-4-(4-bromophenyl)-3-(4-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283916.png)
![6-Amino-4-(4-ethoxyphenyl)-3-(4-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283917.png)
![6-Amino-3-[1,1'-biphenyl]-4-yl-4-(2-fluorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283918.png)
![6-Amino-3-[1,1'-biphenyl]-4-yl-4-cyclohexyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283919.png)
![6-Amino-3-(3,4-dichlorophenyl)-4-(2,3-dimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283922.png)

